molecular formula C7H4Br2O2 B1296138 5,6-Dibromo-1,3-benzodioxole CAS No. 5279-32-3

5,6-Dibromo-1,3-benzodioxole

Cat. No.: B1296138
CAS No.: 5279-32-3
M. Wt: 279.91 g/mol
InChI Key: WPYAICCSYGUFTK-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-methylenedioxybenzene is an analytical reference standard categorized as a potential impurity in the synthesis of amphetamines, including 3,4-MDMA. This product is intended for research and forensic applications.

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,6-Dibromo-1,3-benzodioxole is currently not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity. Future studies should aim to investigate these environmental influences in more detail.

Biochemical Analysis

Biochemical Properties

5,6-Dibromo-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can result in altered gene expression and changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects, primarily influencing enzyme activity and gene expression. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. It can act as both a substrate and an inhibitor of these enzymes, affecting the metabolism of other compounds. The interaction with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. These localizations are essential for the compound’s role in regulating cellular processes .

Properties

IUPAC Name

5,6-dibromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAICCSYGUFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280119
Record name 5,6-dibromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-32-3
Record name 5279-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15633
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dibromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5279-32-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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